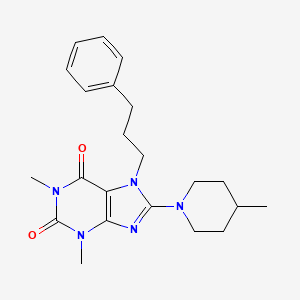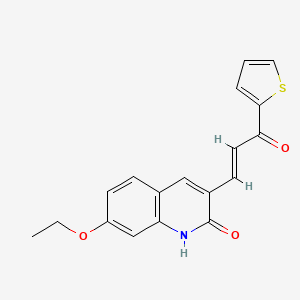
3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Properties
- Rahulan et al. (2014) synthesized a novel chalcone derivative compound, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one. This compound demonstrated potential for optical device applications like optical limiters due to its distinct nonlinear absorption behavior in chloroform under different laser intensities (Rahulan et al., 2014).
Chemosensor Application
- Singh et al. (2014) developed a novel compound with intramolecular charge transfer characteristics, acting as a selective, sensitive, and reversible fluorescent chemosensor for micromolar detection of Fe+3 ions. This indicates its potential use in metal ion detection (Singh et al., 2014).
Inhibitor for CYP26
- Gomaa et al. (2011) synthesized novel 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives showing potent inhibitory activity against MCF-7 CYP26A1, suggesting applications in enhancing the biological activity of exogenous ATRA (Gomaa et al., 2011).
Structural Library Generation
- Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This highlights its role in synthetic chemistry (Roman, 2013).
Antimicrobial Activity
- Swarnkar et al. (2014) carried out a reaction involving a related chalcone derivative with hydrazine hydrate and other hydrazides, leading to the synthesis of pyrazole derivatives, which exhibited antibacterial and antifungal activities (Swarnkar et al., 2014).
Corrosion Inhibition
- Hrimla et al. (2020) synthesized triazole derivatives with phosphonic acid as a pendent group, demonstrating their effectiveness in inhibiting corrosion of mild steel in acidic solution, indicating potential applications in material science (Hrimla et al., 2020).
Mechanism of Action
Future Directions
The future directions in the research of 1,2,4-triazole derivatives involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Furthermore, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-phenyl-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-16(2)8-12(17-10-14-9-15-17)13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVHLGAGVQFALP-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1)\N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3016281.png)

![methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B3016286.png)
![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)
![N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B3016291.png)

